

Introduction: The Bifunctional Workhorse of Silane Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropropyltrichlorosilane

Cat. No.: B1580857

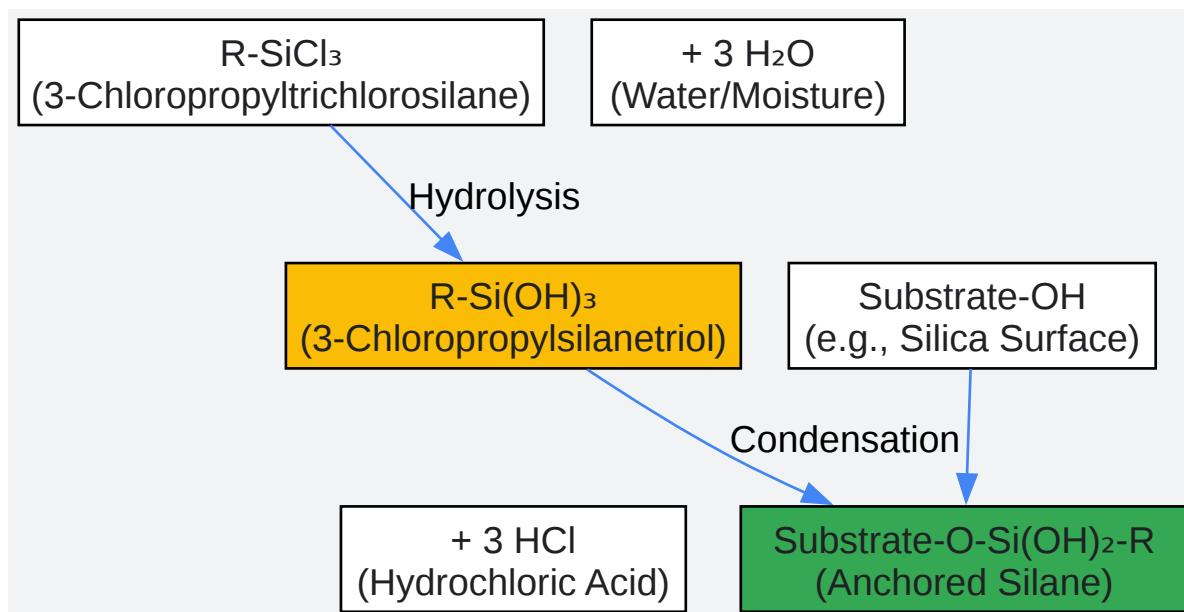
[Get Quote](#)

3-Chloropropyltrichlorosilane (CPTCS), identified by its CAS number 2550-06-3, is a bifunctional organosilicon compound of significant interest in materials science, chemical synthesis, and drug development.^{[1][2]} Its structure is unique, featuring a propyl chain that links a highly reactive trichlorosilyl group at one end to a versatile chloro group at the other.^[1] This dual-functionality allows CPTCS to act as a crucial molecular bridge, primarily as a coupling agent to enhance adhesion between organic and inorganic materials and as a foundational intermediate for the synthesis of more complex silane coupling agents.^{[1][2]} This guide offers a detailed exploration of its properties, reactivity, synthesis, and key applications, with a focus on practical protocols and safety considerations for the research scientist.

Physicochemical Properties at a Glance

A clear understanding of the physical and chemical properties of CPTCS is fundamental to its effective and safe use in a laboratory setting. The data below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	2550-06-3	[1] [3]
Molecular Formula	C ₃ H ₆ Cl ₄ Si	[1] [3]
Molecular Weight	211.98 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1] [2]
Odor	Pungent	[1] [4]
Density	~1.360 g/cm ³ at 20-25°C	[2]
Boiling Point	181-182°C at 760 mmHg	[2] [3]
Flash Point	69.4 - 84°C	[2] [3] [5]
Vapor Pressure	1.35 mmHg at 25°C	[3] [5]
Refractive Index	~1.465 at 25°C	[2] [3]
Solubility	Soluble in most organic solvents; reacts with water.	[4]


Molecular Structure and Dual Reactivity

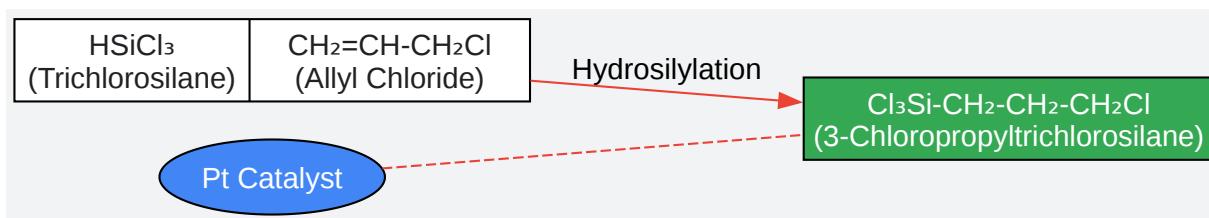
The utility of CPTCS stems directly from its molecular architecture, which contains two distinct reactive centers. This dual nature is the cornerstone of its application as a linker and surface modifier.

Caption: Chemical structure of **3-Chloropropyltrichlorosilane**.

The Trichlorosilyl Group: The Anchor

The silicon atom is bonded to three chlorine atoms, making it highly electrophilic and susceptible to nucleophilic attack. This group's primary reaction is hydrolysis. In the presence of water or even atmospheric moisture, the Si-Cl bonds rapidly hydrolyze to form silanol (Si-OH) groups and hydrochloric acid (HCl).[\[1\]](#)[\[6\]](#) These silanol groups are themselves highly reactive and can condense with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) or with other silanol molecules to form stable siloxane (Si-O-Si) bonds.[\[7\]](#) This condensation reaction is the mechanism by which CPTCS "anchors" to a substrate.

[Click to download full resolution via product page](#)


Caption: Hydrolysis and condensation pathway of CPTCS.

The Chloropropyl Group: The Functional Hook

At the other end of the molecule, the terminal chloro group on the propyl chain provides a site for a wide range of subsequent chemical modifications. This C-Cl bond can undergo nucleophilic substitution reactions, allowing for the attachment of various organic functionalities.^[8] This "hook" is what makes CPTCS a versatile intermediate. For example, it can react with amines, thiols, or cyanides to introduce new functional groups, thereby creating custom silane coupling agents tailored for specific applications.^[9]

Synthesis Pathway

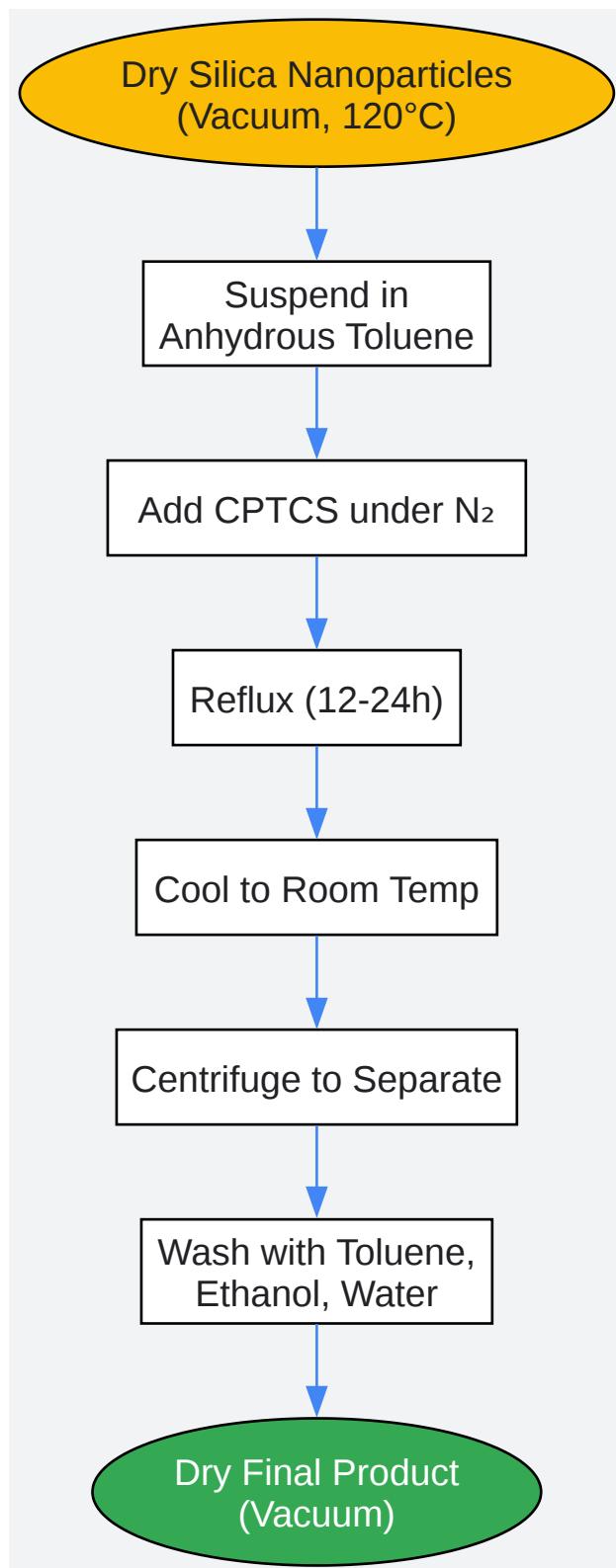
The primary industrial synthesis of **3-chloropropyltrichlorosilane** is achieved through the hydrosilylation (also known as silicon-hydrogen addition) of allyl chloride (3-chloropropene) with trichlorosilane (HSiCl₃).^[10] This reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid, often in combination with a promoter.^[10] The reaction proceeds efficiently to yield the desired product.^[10]

[Click to download full resolution via product page](#)

Caption: Synthesis of CPTCS via hydrosilylation.

Core Applications in Scientific Research

The dual reactivity of CPTCS makes it an invaluable tool for researchers. Its primary applications revolve around surface functionalization and the synthesis of specialized molecules.


Surface Modification of Substrates

CPTCS is widely used to modify the surfaces of hydroxyl-rich materials like silica, glass, and various metal oxides.^[1] The process creates a robust, covalently bound organic layer that alters the surface properties (e.g., wettability, adhesion, reactivity). The anchored chloropropyl groups then serve as reactive sites for further functionalization, such as immobilizing catalysts, proteins, or DNA.^{[7][11]}

This protocol provides a generalized procedure for functionalizing silica nanoparticles (SNPs) with CPTCS. Causality: The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of CPTCS in solution, ensuring the reaction occurs primarily at the silica surface. The final washing steps are essential to remove any physically adsorbed silane, ensuring only covalently bonded molecules remain.

- Preparation: Dry the silica nanoparticles under vacuum at 120°C for at least 4 hours to remove adsorbed water from the surface.
- Reaction Setup: In a fume hood, suspend the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of SNPs per 50 mL of toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

- Silanization: Add **3-chloropropyltrichlorosilane** (e.g., 5-10% v/v) to the stirred suspension.
- Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. The trichlorosilyl groups will react with the surface silanol groups of the silica.
- Washing: After cooling to room temperature, separate the functionalized nanoparticles by centrifugation.
- Purification: Wash the particles sequentially with copious amounts of toluene, followed by ethanol, and finally water to remove unreacted silane and byproducts.
- Drying: Dry the final chloropropyl-functionalized silica nanoparticles under vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for surface modification of silica nanoparticles.

Intermediate for Custom Silane Coupling Agents

CPTCS is a precursor for producing other organofunctional silanes.[\[2\]](#) By reacting the chloropropyl group with different nucleophiles, a wide array of functionalities can be introduced. For instance, reaction with ammonia or an amine yields an aminopropyl silane, while reaction with sodium hydrosulfide can produce a mercaptopropyl silane. These derivatives are crucial in applications ranging from chromatography to bioconjugation.[\[11\]](#)[\[12\]](#)

Chromatography Stationary Phases

Derivatives of CPTCS are used to create bonded stationary phases for High-Performance Liquid Chromatography (HPLC).[\[13\]](#) For example, the chloro group can be converted to a cyanopropyl group, creating a moderately polar stationary phase suitable for both normal-phase and reversed-phase separations.[\[13\]](#) This versatility allows for the separation of a wide range of analytes.

Safety, Handling, and Storage: A Scientist's Responsibility

The high reactivity of CPTCS necessitates strict adherence to safety protocols. It is classified as a corrosive and combustible liquid that reacts violently with water.[\[14\]](#)[\[15\]](#)

- Hazard Summary:
 - Corrosive: Causes severe skin burns and eye damage.[\[14\]](#)[\[16\]](#)
 - Water Reactive: Reacts with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas and heat.[\[1\]](#)[\[17\]](#)
 - Toxicity: Harmful if swallowed or inhaled.[\[3\]](#)[\[15\]](#)[\[16\]](#) Ingestion can cause severe damage to mucous membranes.[\[15\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Neoprene or nitrile rubber gloves are required.[\[18\]](#)[\[19\]](#)

- Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[18][19]
- Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[18][19]
- Respiratory Protection: All handling must be performed in a well-ventilated chemical fume hood.[4][14] If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[18][19]

- Handling and Storage:
 - Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist. [14][18] Keep away from water, moisture, heat, sparks, and open flames.[2][14]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[2][14][19]
- First-Aid Measures:
 - Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[17][18]
 - Skin Contact: Immediately flush the skin with plenty of water for at least 20 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist. [17][18]
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek emergency medical help immediately.[15][17]

Conclusion

3-Chloropropyltrichlorosilane is a powerful and versatile chemical reagent. Its bifunctional nature, with a robust anchoring group and a modifiable functional group, makes it an indispensable tool for material scientists, chemists, and drug development professionals. By enabling the covalent linkage of disparate materials and serving as a key synthetic

intermediate, CPTCS provides a reliable platform for innovation in surface science, chromatography, and the synthesis of advanced functional materials. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount to harnessing its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2550-06-3: Trichloro(3-chloropropyl)silane [cymitquimica.com]
- 2. 3-Chloropropyltrichlorosilane, C₃H₆Cl₄Si [silane coupling agent.com]
- 3. echemi.com [echemi.com]
- 4. innospk.com [innospk.com]
- 5. Trichloro(3-chloropropyl)silane | 2550-06-3 [chemnet.com]
- 6. Chlorosilane - Wikipedia [en.wikipedia.org]
- 7. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]
- 8. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetraethoxysilane and (3-Aminopropyl)triethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.pt [fishersci.pt]

- 16. Trichloro(3-chloropropyl)silane | C₃H₆Cl₄Si | CID 75693 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 17. 3-Chloropropyltrichlorosilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 18. gelest.com [gelest.com]
- 19. gelest.com [gelest.com]
- To cite this document: BenchChem. [Introduction: The Bifunctional Workhorse of Silane Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580857#3-chloropropyltrichlorosilane-cas-number-2550-06-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com